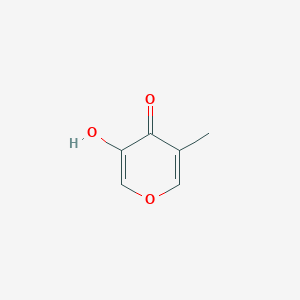

3-Hydroxy-5-methyl-4H-pyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42508-10-1 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-hydroxy-5-methylpyran-4-one |

InChI |

InChI=1S/C6H6O3/c1-4-2-9-3-5(7)6(4)8/h2-3,7H,1H3 |

InChI Key |

IWKXXMBGUWZVMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C(C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to 3-Hydroxy-5-methyl-4H-pyran-4-one

The production of this compound can be achieved through several distinct pathways, each with its own set of advantages and applications. These routes range from controlled laboratory-scale syntheses to natural biogenic processes.

Laboratory-Scale Synthetic Procedures

In the laboratory, this compound, also known as allomaltol, can be synthesized from various starting materials. One common precursor is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). nih.gov The synthesis involves a two-step process starting with the reaction of kojic acid with thionyl chloride, followed by a reduction step using zinc powder in an acidic environment. nih.gov

Another laboratory method involves the treatment of an aqueous acetic acid solution of a precursor with t-butyl hypochlorite. tandfonline.com This reaction proceeds through intermediates and can be optimized to produce the desired pyranone in a good yield. tandfonline.com Carbohydrates also serve as viable starting materials. For instance, D-glucose can be converted to this compound. acs.orgacs.org This synthesis is notable for its construction of the 3-hydroxy-4H-pyran-4-one skeleton from glucose through the selective oxidation of a hydroxyl group. acs.org

| Starting Material | Key Reagents/Steps | Reference |

| Kojic Acid | 1. Thionyl chloride 2. Zinc powder (acidic) | nih.gov |

| Aqueous Acetic Acid Solution | t-Butyl hypochlorite | tandfonline.com |

| D-Glucose | Selective oxidation | acs.orgacs.org |

Biogenic Production Mechanisms (e.g., Actinobacteria, Molds)

Certain microorganisms are capable of producing pyranone compounds. For example, 5-hydroxymaltol, a derivative of maltol (B134687), has been identified as a secondary metabolite in the mold Penicillium echinulatum. wikipedia.org While the direct biogenic production of this compound is a subject of ongoing investigation, the existence of such pathways in nature for similar compounds suggests potential for future biotechnological applications.

Precursor-Based Synthesis and Transformation Pathways

The synthesis of this compound can be achieved through various precursor-based transformations. One notable pathway starts from furfural (B47365). google.com This process involves the synthesis of a Grignard reagent, which then reacts with furfural to produce a furfuryl alcohol intermediate. google.com Subsequent chlorination and hydrolysis under acidic conditions lead to the formation of the target pyranone. google.com

Another approach utilizes D-xylose and D-xylitol as starting materials for the synthesis of 4-hydroxy-5-methyl-2H-furan-3-one, a related compound, highlighting the versatility of carbohydrates in synthesizing heterocyclic compounds. acs.org The synthesis of 2-methyl-3-hydroxy-4H-pyran-4-one from D-glucose has also been demonstrated, involving the transformation of the carbohydrate backbone into the pyranone ring structure. acs.orgacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to design environmentally friendly chemical processes, are increasingly being applied to the synthesis of pyran derivatives. nih.govresearchgate.netyoutube.com These principles advocate for the use of renewable resources, safer solvents, and catalytic reactions to minimize waste and environmental impact. nih.govnih.gov

For instance, the development of heterogeneous nanocatalysts, such as those based on biopolymers like starch, offers an eco-friendly route for the synthesis of 4H-pyran derivatives. royalsocietypublishing.orgscielo.org.za These catalysts are often magnetically recoverable, allowing for easy separation and reuse, which aligns with the green chemistry goal of waste reduction. royalsocietypublishing.org The use of solvent-free mechanochemical methods, where reactions are induced by mechanical energy, further exemplifies a green approach to pyran synthesis by minimizing or eliminating the need for hazardous solvents. nih.gov While specific green synthesis routes for this compound are still emerging, the broader advancements in green methodologies for pyran synthesis pave the way for more sustainable production of this compound. royalsocietypublishing.orgnih.gov

Design and Synthesis of Chemically Modified Analogues and Derivatives

The modification of the this compound scaffold allows for the creation of a diverse range of analogues and derivatives with potentially enhanced or novel properties.

Structural Modifications and Scaffold Diversity (e.g., Ethyl Maltol, Hetero-substituted Pyrone Analogues)

A well-known analogue of this compound is ethyl maltol, where the methyl group at the 2-position is replaced by an ethyl group. Ethyl maltol is synthesized chemically and is noted for being four to six times more potent than maltol in certain applications. guidechem.com Its synthesis can be achieved through various methods, including a fermentation method starting from kojic acid, a pyrofuroic acid method, and a furfuryl alcohol method. guidechem.com Another synthetic route involves treating α-ethylfurfuryl alcohol with a halogen, followed by hydrolysis.

Synthesis of Multi-Unit this compound Ligands

The synthesis of multi-unit ligands incorporating the this compound (allomaltol) scaffold is a key strategy for developing sophisticated chelating agents with tailored properties for metal ion coordination. While detailed examples for allomaltol are less common in the literature compared to its isomer maltol, the synthetic principles are analogous and involve linking multiple allomaltol units through various spacer molecules. These multi-unit ligands are of interest for their potential applications in medicinal inorganic chemistry, including the formulation of metal-based therapeutics and diagnostic agents. nih.gov

The general approach to constructing these multi-unit ligands often begins with the functionalization of the allomaltol core. A common synthetic pathway involves a multi-step process that starts with the protection of the hydroxyl group of allomaltol, followed by the activation of the methyl group, and subsequent coupling with a linker molecule, such as a polyamine.

A representative, though generalized, synthetic scheme can be inferred from the synthesis of analogous maltol-based ligands. nih.gov The process typically involves:

Protection of the hydroxyl group: The phenolic hydroxyl group of allomaltol is protected, for example, by reacting it with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl).

Activation of the methyl group: The methyl group at the 5-position is then activated for subsequent nucleophilic substitution. This can be achieved through bromination using a reagent like N-bromosuccinimide (NBS).

Coupling with a linker: The activated allomaltol derivative is then coupled with a multi-functional linker molecule. For instance, reacting the brominated intermediate with a diamine would lead to a ligand containing two allomaltol units. The choice of the linker is crucial as it determines the spacing and orientation of the chelating pyranone moieties, which in turn influences the coordination properties of the final ligand.

Deprotection: The final step involves the removal of the protecting groups from the hydroxyl functions to yield the multi-unit ligand.

The resulting multi-unit ligands are capable of forming stable complexes with various metal ions, including but not limited to Fe(III), Cu(II), and Zn(II). nih.gov The coordination of metal ions by these ligands can lead to the formation of mononuclear or polynuclear complexes, depending on the ligand design and the metal-to-ligand ratio. For instance, a ligand with two allomaltol units can coordinate a single metal ion in a tetradentate fashion or bridge two metal centers. The stability and structure of these metal complexes are critical for their potential biological activity and other applications.

The table below outlines a generalized synthetic pathway for a di-allomaltol ligand, based on analogous syntheses with related pyranones.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Hydroxyl Protection | Allomaltol, TBDMSCl, base | 3-(tert-butyldimethylsilyloxy)-5-methyl-4H-pyran-4-one |

| 2 | Methyl Activation | Protected Allomaltol, NBS, initiator | 5-(bromomethyl)-3-(tert-butyldimethylsilyloxy)-4H-pyran-4-one |

| 3 | Coupling | Activated Allomaltol, diamine (e.g., piperazine) | Di-protected di-allomaltol ligand |

| 4 | Deprotection | Di-protected ligand, acid (e.g., HCl) | Di-allomaltol ligand |

Formation of Oxidopyrylium Ylides and Related Species

This compound, along with other 3-hydroxy-4-pyrones, is a valuable precursor for the generation of oxidopyrylium ylides. These reactive intermediates are 1,3-dipoles that readily undergo [5+2] cycloaddition reactions with various dipolarophiles to construct seven-membered carbocyclic ring systems, which are core structures in many natural products.

One of the most effective methods for generating oxidopyrylium ylides from 3-hydroxy-4-pyrones for intermolecular reactions involves a two-step process. researchgate.net First, the hydroxyl group is alkylated, typically with methyl triflate (MeOTf), to form a 3-methoxy-4-pyrylium salt. Subsequent deprotonation of this salt, usually with a non-nucleophilic base, generates the desired oxidopyrylium ylide. This method has been instrumental in advancing the use of oxidopyrylium ylides in synthesis.

The general scheme for the formation of an oxidopyrylium ylide from this compound is as follows:

Scheme 1: Generation of an oxidopyrylium ylide from this compound.

An alternative strategy for accessing oxidopyrylium ylides involves the use of their dimers. It has been found that oxidopyrylium dimers can serve as a source of the ylide, which can be particularly advantageous in catalytic enantioselective reactions. This approach can lead to higher yields and enantioselectivities in [5+2] cycloaddition reactions.

The utility of these ylides is exemplified in their reaction with various dipolarophiles, such as alkenes and alkynes, to produce complex bicyclic structures. For example, the reaction of the allomaltol-derived ylide with methyl propiolate results in the formation of a cycloadduct. rawdatalibrary.net

Recent advancements have also focused on the development of catalytic asymmetric oxidopyrylium cycloadditions. For instance, chiral iminium activation of β-substituted enals has been employed to achieve the first catalytic asymmetric cycloaddition of the 3-hydroxy-4-pyrone class. nih.gov These reactions can produce 8-oxabicyclo[3.2.1]octanes with high enantiomeric excess.

The table below summarizes key methods for the generation of oxidopyrylium ylides from 3-hydroxy-4-pyrone precursors.

| Method | Description | Key Reagents | Application |

| Methyl Triflate Method | Alkylation of the hydroxyl group followed by deprotonation. | Methyl triflate (MeOTf), non-nucleophilic base. | Effective for intermolecular cycloaddition reactions. researchgate.net |

| Dimer-Based Method | Utilization of a pre-formed oxidopyrylium dimer as the ylide source. | Oxidopyrylium dimer, acid (e.g., TfOH), base. | Useful in catalytic enantioselective cycloadditions. |

| Group-Transfer Method | Involves capping the hydroxyl group with a silyl (B83357) or acyl group, followed by thermal transfer. | Silyl or acyl halides. | Typically used for intramolecular cycloaddition reactions. nih.gov |

| Palladium Catalysis | Generation of the ylide from an acetoxypyranone precursor using a palladium catalyst. | Pd catalyst, acetoxypyranone. | Efficient generation for [5+2] cycloadditions. |

Fundamental Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

The chemical behavior of 3-hydroxy-5-methyl-4H-pyran-4-one is highlighted by its ability to undergo dimerization and cycloaddition reactions, as well as its notable photochemical reactivity.

Intermolecular cycloadditions of oxidopyrylium ylides, which can be generated from 3-hydroxy-4-pyrones, are often limited by competing dimerization processes. nih.govacs.orgresearchgate.net This has historically necessitated the use of high equivalents of dipolarophiles to intercept the ylide before it dimerizes. nih.govacs.orgresearchgate.net However, recent research has shown that oxidopyrylium dimers derived from 3-hydroxy-4-pyrones can be isolated and utilized as a "clean" source of the oxidopyrylium ylide. nih.govacs.orgresearchgate.net These dimers can revert to the ylide in situ, avoiding the presence of acids and bases that are typically found in reaction mixtures for generating oxidopyrylium ylides. nih.govacs.org This approach has proven advantageous in both reaction optimization and total synthesis. nih.gov

[5+2] cycloaddition reactions involving oxidopyrylium ylides are a powerful method for constructing 8-oxabicyclo[3.2.1]octane scaffolds, which are prevalent in bioactive natural products and serve as entry points to functionalized tetrahydrofurans and cycloheptanes. nih.gov The use of 3-hydroxy-4-pyrone-derived oxidopyrylium ylides is particularly notable. These ylides are electron-rich and react preferentially with electron-poor dipolarophiles. nih.gov

Leveraging the discovery that oxidopyrylium dimers can serve as the ylide source has been key to advancing these cycloadditions. researchgate.netnih.gov This method has enabled the first catalytic enantioselective [5+2] dipolar cycloaddition of a 3-hydroxy-4-pyrone-derived oxidopyrylium ylide, achieving high yields and enantiomeric excesses up to 99%. nih.gov The reaction products possess multiple stereocenters, and further transformations can introduce additional stereocenters with high stereocontrol. nih.gov Studies have investigated intermolecular cycloaddition reactions between these dimers and stoichiometrically equivalent ratios of alkyne dipolarophiles under thermal conditions. nih.govacs.orgresearchgate.net With highly reactive alkynes, pure cycloadducts can be obtained through simple solvent evaporation, highlighting the atom-economical nature of these reactions. nih.govacs.orgresearchgate.net However, less reactive alkynes can lead to lower yields due to a competing dimer rearrangement. nih.govacs.orgresearchgate.net

Table 1: Intermolecular [5+2] Cycloaddition of Oxidopyrylium Dimer with Various Alkynes

| Alkyne Dipolarophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Methyl propiolate | 2:1 ylide-to-alkyne cycloadduct | Good | Thermal | nih.govresearchgate.net |

| Iodoalkynes | 7a-d | High | Stoichiometric | researchgate.net |

| α,β-Unsaturated aldehydes | 8-oxabicyclo[3.2.1]octane | Up to 99% ee | Catalytic, enantioselective | nih.gov |

This table summarizes the outcomes of [5+2] cycloaddition reactions between a 3-hydroxy-4-pyrone-derived oxidopyrylium dimer and various alkyne and aldehyde dipolarophiles, showcasing the versatility and efficiency of this methodology.

The photochemical behavior of 4H-pyran-4-ones, including this compound, involves various rearrangements and fragmentations, often proceeding through distinct mechanistic pathways.

While specific PIDA mechanisms for this compound are not extensively detailed in the provided context, the general principles of photochemical rearrangements in related systems suggest complex electronic state transitions. The photochemistry of pyridinium (B92312) ylides, for instance, involves competing reactions from triplet and excited singlet states. scispace.com The triplet state typically leads to photolytic cleavage, generating pyridines and reactive intermediates like carbenes, nitrenes, or oxene. scispace.com In contrast, the excited singlet state can lead to rearrangements. scispace.com The absorption of UV light excites the molecule from the ground state (S0) to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a triplet state (T1). baranlab.org Triplet radicals are generally more stable than their singlet counterparts. baranlab.org

Irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones, indicating a significant structural rearrangement. rsc.org The photochemical behavior of pyrimidines containing an allomaltol (a derivative of 3-hydroxy-2-methyl-4H-pyran-4-one) unit has also been investigated. For hydroxy derivatives, the primary phototransformation is a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system, followed by a nih.govresearcher.life-H sigmatropic shift to form dihydrobenzo[h]pyrano[2,3-f]quinazolines. researchgate.net For methylated analogs, the photoreaction can proceed in two directions, leading to a mixture of these dihydrobenzo[h]pyrano[2,3-f]quinazolines and polyaromatic products. researchgate.net

Photochemical Reactivity and Photoproduct Formation

Redox Chemistry of this compound and its Analogues

The redox chemistry of 3-hydroxy-4H-pyran-4-one derivatives is a key aspect of their chemical and biological activity. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related compound, is known for its antioxidant properties, which are attributed to its ability to scavenge free radicals. rsc.org

A study on a series of hydroxyl group-protected DDMP derivatives revealed that the presence of free hydroxyl groups is crucial for their reducing abilities. rsc.org Specifically, the hydroxyl group at the olefinic position was found to have a significant impact on the antioxidant activity, suggesting that the unstable enol structure within the DDMP moiety is a key determinant of this property. rsc.org The antioxidant capabilities of these derivatives were assessed by their ability to scavenge various radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and the galvinoxyl radical. rsc.org

Furthermore, the 4H-pyran scaffold is recognized as a lead structure for antioxidant compounds. mdpi.com Certain 4H-pyran derivatives have demonstrated potent DPPH scavenging and reducing capabilities, with some being more efficient than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant activity of these compounds is often linked to their other biological activities, such as their antibacterial effects. mdpi.com

Nucleophilicity and Electrophilicity in Reaction Mechanisms

The chemical behavior of this compound is characterized by a duality in its reactivity, possessing both nucleophilic and electrophilic centers. This allows the molecule to participate in a diverse range of reaction mechanisms. The primary functional groups governing this reactivity are the enolic hydroxyl group, which serves as a nucleophilic center, and the α,β-unsaturated ketone system integrated into the pyranone ring, which acts as an electrophilic site. This dual nature makes it a versatile building block in organic synthesis.

Nucleophilic Character

The main nucleophilic site in this compound is the oxygen atom of the C3-hydroxyl group. The acidity of this enolic proton means that in the presence of a base, it can be readily deprotonated to form a pyronate anion. This anion is a potent nucleophile, capable of reacting with a variety of electrophiles, leading primarily to O-functionalized products.

Detailed studies on analogous hydroxypyrone systems, such as 4-hydroxy-6-alkyl-2-pyrones, have provided significant insight into this nucleophilic behavior. These compounds are established as excellent nucleophilic partners in key synthetic transformations like the Mitsunobu reaction and oxa-Michael additions. nih.govbeilstein-journals.org

Mitsunobu Reaction: The high acidity of the hydroxyl group on the pyrone ring (pKa ≈ 4.94 for 4-hydroxy-6-methyl-2-pyrone) makes it an ideal acidic nucleophile for the Mitsunobu reaction. nih.govbeilstein-journals.org This reaction allows for the coupling of the hydroxypyrone with primary or secondary alcohols under mild conditions, forming complex pyronyl ethers. The reaction proceeds with high efficiency and tolerates a wide range of functional groups on the alcohol coupling partner. nih.gov

| Alcohol (Electrophile) | Pyrone (Nucleophile) | Product | Yield (%) | Reference |

| Benzyl alcohol | 4-hydroxy-6-methyl-2-pyrone | 4-(Benzyloxy)-6-methyl-2H-pyran-2-one | 92 | nih.gov |

| Cinnamyl alcohol | 4-hydroxy-6-methyl-2-pyrone | 4-(Cinnamyloxy)-6-methyl-2H-pyran-2-one | 85 | nih.gov |

| Geraniol | 4-hydroxy-6-methyl-2-pyrone | 4-(Geranyloxy)-6-methyl-2H-pyran-2-one | 78 | nih.gov |

| Propargyl alcohol | 4-hydroxy-6-methyl-2-pyrone | 6-Methyl-4-(prop-2-yn-1-yloxy)-2H-pyran-2-one | 83 | nih.gov |

This table presents data for the analogous compound 4-hydroxy-6-methyl-2-pyrone.

Oxa-Michael Addition: The pyronate anion also functions as a soft nucleophile in conjugate addition reactions, specifically the oxa-Michael addition. wikipedia.org Research has demonstrated that 4-hydroxy-2-pyrones can add efficiently to activated Michael acceptors like propiolate esters. nih.govbeilstein-journals.org This reaction, typically catalyzed by a mild base, results in the formation of pyronyl vinyl ethers, which are valuable synthetic intermediates. nih.gov Optimization studies have shown that reaction temperature and time are critical factors in achieving high yields. beilstein-journals.org

| Electrophile | Pyrone (Nucleophile) | Product | Yield (%) | Reference |

| Methyl propiolate | 4-hydroxy-6-methyl-2-pyrone | Methyl (E)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)acrylate | 82 | nih.govbeilstein-journals.org |

| tert-Butyl propiolate | 4-hydroxy-6-methyl-2-pyrone | tert-Butyl (E)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)acrylate | 75 | nih.gov |

| Ethyl propiolate | 4-hydroxy-6-propyl-2-pyrone | Ethyl (E)-3-((2-oxo-6-propyl-2H-pyran-4-yl)oxy)acrylate | 84 | nih.gov |

This table presents data for analogous 4-hydroxy-2-pyrone systems.

Electrophilic Character

The electrophilicity of the 4H-pyran-4-one scaffold is attributed to the α,β-unsaturated ketone system. This conjugated arrangement renders the C2 and C6 positions, but particularly the C6-carbon (the β-carbon relative to the carbonyl), susceptible to attack by nucleophiles. mdpi.comlibretexts.org This type of reaction is known as a conjugate addition or Michael reaction. wikipedia.orgmasterorganicchemistry.com

The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon, making it an electrophilic center. masterorganicchemistry.comyoutube.com This allows for the functionalization of the pyrone ring itself through the formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanistic studies on related pyrones confirm this reactivity. For instance, the reaction of a 4-oxo-4H-pyran-3-carboxylate with sodium hydroxide (B78521) proceeds via a conjugate nucleophilic addition at the C2 position, leading to a ring-opening and re-closure sequence to form a 4-hydroxy-2-pyrone. mdpi.com This transformation highlights the intrinsic electrophilicity of the pyrone ring, which can be harnessed for complex molecular rearrangements and the synthesis of different heterocyclic systems. mdpi.com This electrophilic nature is complementary to the nucleophilicity of the hydroxyl group, providing a second major pathway for the chemical modification of the molecule.

Coordination Chemistry and Metal Complexation

Ligand Characteristics and Chelation Properties

The defining feature of 3-hydroxy-5-methyl-4H-pyran-4-one in coordination chemistry is its ability to form stable chelate rings with metal ions. This arises from the presence of a hydroxyl group and a ketone group in an ortho position on the pyranone ring.

3-Hydroxy-4-pyrones, the class of compounds to which this compound belongs, are well-established as bidentate, monoanionic ligands. nih.gov Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the adjacent ketonic oxygen can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation is a common feature among 3-hydroxy-4-pyrones and their analogue, the 3-hydroxy-4-pyridinones. nih.gov

The delocalization of charge within the heterocyclic ring enhances the stability of the resulting metal complexes. This behavior is crucial for its function as a metal chelator.

The oxygen donor atoms of this compound classify it as a hard ligand according to Hard and Soft Acids and Bases (HSAB) theory. Consequently, it exhibits a strong binding affinity for hard metal centers. Extensive research on analogous 3-hydroxy-4-pyrones demonstrates a high affinity for trivalent hard metal ions such as iron(III), gallium(III), and aluminum(III), as well as for the vanadyl(IV) cation (VO²⁺). nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydroxy-4-pyrone ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex can be controlled by the molar ratio of the reactants.

3-Hydroxy-4-pyrones can form both homoleptic and heteroleptic complexes with a variety of transition metals.

Homoleptic complexes consist of a central metal ion coordinated to only one type of ligand. For example, a tris(3-hydroxy-5-methyl-4H-pyran-4-onato)iron(III) complex would be homoleptic.

Heteroleptic complexes involve a central metal ion coordinated to more than one type of ligand. An example would be a complex where this compound and another ligand, such as water or an amine, are coordinated to the same metal center.

Studies on related 3-hydroxy-4-pyrones have reported the synthesis and characterization of complexes with Cu(II), Fe(III), and other transition metals. nih.gov For instance, the reaction of a 3-hydroxy-4-pyridinone derivative, a close analogue, with Cu(II) has been shown to form complexes of various stoichiometries. nih.gov

The strong affinity of the 3-hydroxy-4-pyrone scaffold for hard metal ions extends to the lanthanide series (Ln(III)) and Group 13 elements like gallium(III) and indium(III). The formation of stable complexes with these ions is well-documented for related ligands. nih.gov The synthesis of Ga(III) and In(III) complexes with pyrone derivatives often results in the formation of M(ligand)₃Cl₃ type adducts or chelated species, depending on the reaction conditions.

The structures of metal complexes with 3-hydroxy-4-pyrone ligands are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the C=O and C-O stretching frequencies. UV-Vis spectroscopy is useful for studying the electronic transitions within the complex and for determining complex stoichiometry through methods like Job's plot. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand environment in diamagnetic complexes.

Due to the lack of specific studies on this compound, detailed structural data for its complexes are not available. However, based on its analogues, octahedral or distorted octahedral geometries are expected for many of its transition metal and Group 13 complexes, particularly for tris-chelated species.

Interactive Data Table: Properties of 3-Hydroxy-4-Pyrone Ligands and Their Metal Complexes

| Property | Description | Examples with Related Ligands |

| Ligand Type | Bidentate, monoanionic | 3-hydroxy-2-methyl-4-pyrone (maltol) |

| Donating Atoms | Two oxygen atoms (from hydroxyl and keto groups) | Forms a 5-membered chelate ring |

| Metal Affinity | High for hard metal ions | Fe(III), Ga(III), Al(III), VO(II) |

| Complex Types | Homoleptic and Heteroleptic | [Fe(maltolato)₃], [Cu(maltolato)₂(H₂O)₂] |

| Coordination Geometry | Typically octahedral for tris-chelated complexes | [Fe(maltolato)₃] exhibits a distorted octahedral geometry |

Solution Speciation and Stability Studies of Metal Complexes

The formation and stability of metal complexes with this compound in solution are critical for understanding their behavior and potential applications. Potentiometric and spectrophotometric techniques are commonly employed to determine the stoichiometry and stability constants of these complexes.

Studies on the complexation of iron(III) with 3-hydroxy-2-methyl-4-pyrone (maltol), a closely related compound, have shown the formation of stable 5-membered chelate rings. researchgate.net The stability constants (log β) for the formation of [Fe(L)]2+, [Fe(L)2]+, and [Fe(L)3] complexes have been determined at 25°C, with values of logβ1 = 11.20, logβ2 = 21.90, and logβ3 = 28.20, respectively. researchgate.net These high stability constants indicate a strong affinity of the ligand for the iron(III) ion.

The pH of the solution plays a crucial role in the speciation of these complexes. Depending on the pH, different protonated or hydrolyzed species may exist in equilibrium. For instance, the redox potential of the iron(III)-maltol complex is pH-dependent, highlighting the influence of proton concentration on the electronic properties of the complex. researchgate.net

Investigations into the complexation of other metal ions, such as those from the transition series, with various pyran-4-one derivatives have also been conducted. These studies often involve titrations in aqueous or mixed-solvent systems to determine the proton-ligand and metal-ligand stability constants. core.ac.ukderpharmachemica.com The relative stability of these complexes is influenced by factors such as the nature of the metal ion, its oxidation state, and the specific substituents on the pyran-4-one ring. derpharmachemica.com

Table 1: Stability Constants of Iron(III)-Maltol Complexes

| Complex Species | logβ (at 25°C) |

| [Fe(L)]2+ | 11.20 |

| [Fe(L)2]+ | 21.90 |

| [Fe(L)3] | 28.20 |

Data sourced from a potentiometric study of iron(III)-3-hydroxy-2-methyl-4-pyrone complexes. researchgate.net

Advanced Applications of this compound Metal Complexes in Materials Science and Catalysis

The unique properties of metal complexes derived from this compound and its analogs have paved the way for their use in various advanced applications, ranging from catalysis to the development of functional nanomaterials.

Metal complexes of pyran-4-one derivatives have demonstrated notable catalytic activity in various organic transformations. For example, coordination compounds of iron(III), cobalt(III), and chromium(III) with 3-hydroxy-2-methyl-4H-pyran-4-one have been synthesized and characterized. scirp.org These complexes, often featuring an octahedral geometry, can act as catalysts in specific reactions. scirp.orgresearchgate.net

The catalytic potential of such complexes is often linked to the ability of the metal center to facilitate redox processes or act as a Lewis acid. The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. researchgate.net For instance, iridium complexes with electronically variable substituents on the ligand have been shown to exhibit switchable catalytic selectivity in the conversion of alcohols. researchgate.net Furthermore, nanoparticles like ZnFe2O4 have been utilized as a robust and reusable magnetic catalyst for the synthesis of pyranopyrazole derivatives in a one-pot, four-component reaction, highlighting the move towards more environmentally benign catalytic systems. researchgate.net

3-Hydroxy-pyran-4-one derivatives, such as maltol (B134687), have been successfully used to functionalize the surface of magnetic nanoparticles, particularly magnetite (Fe3O4). researchgate.netlew.ro This surface modification imparts water solubility and biocompatibility to the nanoparticles, which is crucial for their biomedical applications. researchgate.netresearchgate.net

Maltol-functionalized magnetite nanoparticles can be synthesized through methods like the in-situ decomposition of a polynuclear coordination compound containing maltol as a ligand. researchgate.netlew.ro These nanoparticles typically exhibit superparamagnetic behavior at room temperature and have a small particle size, often around 8 nm. lew.ro The maltol coating is confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows the chemical bonds between the organic molecule and the iron cations on the magnetite surface. lew.ro The presence of the maltol layer also influences the magnetic properties, with a reduction in saturation magnetization compared to the bulk material, attributed to a magnetically inactive surface layer. lew.ro These functionalized nanoparticles are being explored for a variety of applications, including as contrast agents in magnetic resonance imaging (MRI). researchgate.net

Ferric complexes, particularly those involving iron oxide nanoparticles, can exhibit enzyme-like activity and are often referred to as "nanozymes". nih.gov These materials can mimic the catalytic activity of natural enzymes, such as peroxidases, and offer advantages like enhanced stability under a wide range of pH and temperature conditions. nih.gov

The peroxidase-like activity of iron oxide nanozymes is generally attributed to the presence of surface Fe2+ ions that can participate in Fenton-like reactions. nih.gov However, recent studies suggest a more complex mechanism where internal Fe2+ can transfer electrons to the surface, sustaining the catalytic reaction. This process is accompanied by the outward migration of excess oxidized Fe3+ ions from the lattice. nih.gov Over time, this can lead to a phase transformation of the magnetite (Fe3O4) to maghemite (γ-Fe2O3) and a depletion of the peroxidase-like activity. nih.gov The activity of these nanozymes can be modulated by various factors, including the presence of metal dopants like gold, which can enhance the catalytic effect. nih.gov

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the structural features and intermolecular interactions of 3-Hydroxy-5-methyl-4H-pyran-4-one.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and structural elements of organic compounds. researchgate.netconsensus.app For derivatives of 4H-pyran-4-one, IR spectra provide key insights into their molecular framework. For instance, in 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a related compound, IR spectroscopy was used to identify its functional composition and structural elements. researchgate.netconsensus.app In the solid state, the IR spectrum of 3-hydroxy-2-methyl-4H-pyran-4-one, a similar pyranone derivative, displays characteristic bands that are suggestive of conjugation between the aldehyde moiety and the aromatic C=C bonds. scirp.org Bands observed around 1630 cm⁻¹ and 1450 cm⁻¹ have been attributed to a combination of C=O stretching and C-H bending vibrations. scirp.org Furthermore, a band near 1230 cm⁻¹ is assigned to the C-O-C stretching of the ether group within the pyran ring. scirp.org

Matrix isolation studies, where molecules are trapped in an inert gas matrix at low temperatures, can provide highly resolved spectra, minimizing intermolecular interactions and allowing for the study of isolated molecules. While specific matrix isolation IR studies on this compound are not detailed in the provided results, this technique is a valuable tool for obtaining detailed vibrational data.

Raman spectroscopy is particularly sensitive to the crystal structure and is a valuable technique for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. lbt-scientific.comspectroscopyonline.comjascoinc.com Different polymorphs of a compound can exhibit distinct Raman spectra, especially in the low-frequency region which corresponds to lattice vibrations. lbt-scientific.comspectroscopyonline.com This makes Raman spectroscopy a complementary method to X-ray diffraction for the characterization of crystal structures. lbt-scientific.comspectroscopyonline.com

The Raman spectra of molecular crystals are comprised of bands from both external and internal crystal lattice vibrational modes. spectroscopyonline.com The external lattice modes, or low-energy phonons, are highly sensitive to the crystal structure and are particularly useful for identifying and differentiating polymorphs. lbt-scientific.com For example, in the study of paracetamol, different crystal forms showed distinct Raman spectra, allowing for their differentiation. lbt-scientific.com Similarly, Raman spectroscopy has been used to differentiate the crystal forms of ampicillin. jascoinc.com

When this compound or its derivatives form coordination complexes with metal ions, Raman spectroscopy can be used to characterize these new structures. The coordination of the ligand to the metal ion can lead to shifts in the vibrational frequencies of the ligand's functional groups, providing evidence of complex formation.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. libretexts.orgrsc.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. rsc.org For organic molecules, the most common transitions observed in the 200-800 nm range are π to π* and n to π* transitions. libretexts.org

Molecules with conjugated π systems, such as 4H-pyran-4-ones, typically exhibit strong UV absorption due to π to π* transitions. libretexts.orglumenlearning.com The extent of conjugation influences the wavelength of maximum absorption (λmax); as the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.orglumenlearning.com For example, 1,3-butadiene (B125203) absorbs at a longer wavelength than ethene due to its conjugated double bonds. lumenlearning.com

The presence of a carbonyl group in this compound also allows for n to π* transitions, which involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. These transitions are typically weaker and occur at longer wavelengths than π to π* transitions. libretexts.org The UV-Vis spectrum of a molecule like this compound is expected to show at least one significant peak corresponding to these electronic transitions. The solvent used can also influence the λmax values.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within pyranone structures. The spectra of 4H-pyran-4-one derivatives are characterized by distinct absorption bands, typically in the 240-400 nm range, which correspond to π→π* and n→π* electronic transitions of the conjugated system. The precise position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the pyranone ring and the polarity of the solvent.

For instance, studies on analogous 4-hydroxycoumarin (B602359) derivatives, which share a similar chromophore, show that the introduction of electron-donating groups can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The solvent environment also plays a crucial role; polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in λmax. In a study of thiophene (B33073) dyes with a pyran-like structure, λmax values shifted significantly when the solvent was changed from methanol (B129727) to chloroform (B151607) and then to DMF.

The use of shift reagents can further aid in structural determination. Reagents like sodium acetate, aluminum chloride, and sodium hydroxide (B78521) can cause characteristic shifts in the UV-Vis spectrum by interacting with hydroxyl and carbonyl groups, helping to identify the location of free hydroxyl groups on the flavonoid nucleus.

Table 1: Representative UV-Vis Absorption Maxima for Related Pyranone Derivatives

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Bis-azo thiophene dyes | Methanol | 486 - 502 | |

| Bis-azo thiophene dyes | Chloroform | 502 - 512 | |

| Bis-azo thiophene dyes | DMF | 626 - 654 | |

| 4-Hydroxycoumarin derivatives | Various | 280 - 380 | |

| Flavonol Glycoside | Ethanol | 382 (Band I) |

Note: This table presents data for structurally related compounds to illustrate typical absorption ranges, as specific data for this compound is limited in available literature.

Fluorescence and Synchronous Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of molecules after they absorb light. While many pyranone derivatives are fluorescent, the emission characteristics are highly dependent on their specific structure and environment. For example, research on 4-substituted analogues of benzo[c]chromen-6-one, a related structural class, demonstrated that fluorescence properties are heavily influenced by the nature of the substituent. In one case, a 4-acetyl derivative was non-fluorescent, but upon reduction of the acetyl group to a 1-hydroxyethyl group, the molecule regained its fluorescent properties, indicating a subtle structure-property relationship.

Fluorescence enhancement or quenching upon interaction with metal ions is another key area of investigation. Certain benzo[c]chromen-6-one derivatives exhibit fluorescence enhancement in the presence of specific metals, suggesting their potential as fluorescent sensors. Synchronous fluorescence spectroscopy, a technique where the excitation and emission wavelengths are scanned simultaneously with a constant offset, can offer improved spectral resolution and is used for the analysis of complex mixtures.

Detailed fluorescence studies, including excitation/emission maxima and quantum yields for this compound specifically, are not widely documented. However, research on the broader class of furanone and pyranone derivatives indicates the potential for fluorescence-based detection methods.

Mass Spectrometry Techniques (e.g., FAB MS, ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are particularly valuable for analyzing polar, non-volatile molecules like pyranone derivatives, as they can generate intact molecular ions with minimal fragmentation.

In ESI-MS, the compound is typically ionized to form protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the mode of analysis. For related dihydroxy-methyl-pyran-4-one compounds, the molecular weight is established at approximately 142.11 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, which provides critical information for structural elucidation. In sulfated steroid metabolites, for example, a characteristic fragment ion for the sulfate (B86663) group (HSO₄⁻ at m/z 97) is consistently observed. Similar fragmentation analysis for this compound would reveal characteristic losses of small molecules like H₂O, CO, and methyl groups, helping to confirm its structure.

Table 2: Predicted m/z Values for Adducts of a Related Compound (3-hydroxypyran-4-one)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 113.02332 |

| [M+Na]⁺ | 135.00526 |

| [M-H]⁻ | 111.00877 |

| [M+NH₄]⁺ | 130.04987 |

Data sourced from PubChemLite for C₅H₄O₃, a closely related structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. The ground state of this compound is a diamagnetic molecule (all electrons are paired), and therefore, it is EPR-silent.

However, EPR spectroscopy becomes a powerful tool for studying this compound under conditions where paramagnetic species are generated. This can include:

Radical Formation: Studying the radical species of the compound formed during oxidation, reduction, or radiolysis. The resulting EPR spectrum can provide information about the structure and environment of the radical.

Metal Complexation: Investigating complexes formed between the pyranone and paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺). The pyranone can act as a chelating agent, and the EPR spectrum of the resulting complex provides details about the metal's coordination environment and electronic structure.

Spin Trapping: Detecting short-lived radicals generated in a reaction involving the pyranone. A spin trap is used to form a more stable radical adduct, which can then be characterized by EPR.

While direct EPR studies on this compound are not prominent in the literature, the technique remains highly relevant for investigating its redox chemistry and interactions with paramagnetic metals.

X-ray Diffraction and Crystallography for Structural Determination

These studies consistently show that the pyranone ring system is largely planar and that hydrogen bonding plays a critical role in stabilizing the crystal lattice.

Table 3: Crystallographic Data for a Related Pyranone Derivative

| Parameter | 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methoxy-4H-chromen-4-one |

|---|---|

| Formula | C₁₈H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1869(4) |

| b (Å) | 10.2764(6) |

| c (Å) | 19.6771(10) |

| β (°) | 99.442(2) |

| Volume (ų) | 1433.57(14) |

| Z | 4 |

Data sourced from a study on a related chromone (B188151) derivative.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed to complement and predict experimental findings from spectroscopic analyses. DFT calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For pyranone and chromone derivatives, DFT calculations are routinely performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p). These calculations can accurately predict geometric parameters (bond lengths and angles) that are in close agreement with experimental data from X-ray crystallography. Any minor discrepancies between the calculated gas-phase or solvent-phase geometry and the solid-state crystal structure are often attributed to crystal packing effects.

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, providing theoretical support for the transitions observed in UV-Vis spectroscopy. Other computed properties include the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, and Natural Bond Orbital (NBO) analysis, which examines intramolecular bonding and charge delocalization.

Table 4: Comparison of Experimental and DFT-Calculated Parameters for a Related Chromone

| Parameter | Method | Value |

|---|---|---|

| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -5.8223 eV |

| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -1.8447 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | 3.9783 eV |

| Dihedral Angle (Chromenone/Benzene) | X-ray Diffraction (Experimental) | 47.75° |

Data sourced from a study on 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methoxy-4H-chromen-4-one.

Density Functional Theory (DFT) Calculations

Prediction of Vibrational Spectra and Conformational Stability

Quantum-chemical calculations, particularly using methods like ab initio Density Functional Theory (DFT) with basis sets such as B3LYP/6-311g(d,p), have been employed to predict the vibrational spectra of pyranone derivatives. These calculations help in the assignment of experimentally observed infrared (IR) and Raman bands to specific molecular vibrations. For instance, in a study of a related pyranone derivative, DFT calculations were used to optimize the molecular geometry and predict its vibrational frequencies. researchgate.net

Conformational analysis, often performed using similar computational methods, reveals the most stable three-dimensional arrangements of the molecule. For the related compound 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, calculations showed that the "chair" conformation is the most stable. researchgate.net The total energies and dipole moments of different conformers can be calculated to determine their relative stability and preference in various environments. researchgate.net

Aromaticity and Electronic Structure Analysis

The electronic structure of 4H-pyran-4-one and its analogs has been a subject of theoretical investigation to understand their degree of aromaticity. Studies employing ab initio wavefunctions have suggested that this class of compounds possesses low aromaticity based on bond lengths and overlap populations. scite.ai Analysis of the π orbitals can provide a more quantitative measure of aromaticity. scite.ai

Computational methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to delve into the electronic characteristics of these molecules. researchgate.net NBO analysis provides information about intramolecular charge transfer and hyperconjugative interactions, while MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry plays a crucial role in mapping out the energetics of chemical reactions involving pyranone derivatives. By calculating the energies of reactants, products, and transition states, researchers can determine the activation barriers and reaction enthalpies. This information is vital for understanding reaction mechanisms and predicting the feasibility of synthetic routes. For example, understanding the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone has been aided by such computational approaches. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery and design. For pyranone derivatives, docking simulations have been used to explore their potential as inhibitors of various enzymes. mdpi.comresearchgate.netnih.gov

These simulations calculate the binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the target. The interactions can be further analyzed to identify key binding modes, such as hydrogen bonds and π-π stacking interactions, with specific amino acid residues in the active site of the protein. researchgate.netnih.gov For instance, docking studies on 4H-pyran derivatives have been conducted to evaluate their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein implicated in cancer. mdpi.comnih.gov

Below is an example of a data table that could be generated from molecular docking studies, showcasing the binding affinities of different pyran derivatives against a specific protein target.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 4H-Pyran Derivative 4d | CDK2 | - | Not specified in abstract |

| 4H-Pyran Derivative 4k | CDK2 | - | Not specified in abstract |

| SN0085417 | TIM-3 | -7.542 | Not specified in abstract |

| SN0261906 | TIM-3 | -7.036 | Not specified in abstract |

| SN0276180 | TIM-3 | -6.871 | Trp57, Trp62 |

Note: The docking scores for derivatives 4d and 4k were not explicitly provided in the abstracts reviewed.

Polymorphism and Solid-State Structure Prediction

The ability of a compound to exist in more than one crystal form is known as polymorphism. Predicting the different possible crystal structures of a molecule is a significant challenge in materials science and pharmaceutical development, as different polymorphs can have different physical properties.

Mechanistic Biological Studies Molecular and Cellular Levels in in Vitro and Animal Models

Mechanisms of Molecular Interaction and Pathway Modulation

Research suggests that related pyrone compounds can modulate inflammasome activation, a critical component of the innate immune response. For instance, Maltol (B134687) (3-hydroxy-2-methyl-4-pyrone), a structurally similar compound, has been shown to inhibit the activation of the NLRP3 and non-canonical inflammasomes. nih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the activation of caspase-1 and the release of pro-inflammatory cytokines. nih.govnih.gov

The antioxidant properties of pyranone derivatives are a key aspect of their biological activity. The unstable enol structure within the 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) moiety, a related compound, is crucial for its antioxidant effects. rsc.org Studies on Maltol have demonstrated that its anti-inflammasome activity is linked to the inhibition of reactive oxygen species (ROS) production. nih.gov ROS are known activators of the NLRP3 inflammasome.

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| Maltol | Inhibition of ROS production | Attenuation of NLRP3 inflammasome activation | nih.gov |

| DDMP | Antioxidant activity via enol structure | Scavenging of free radicals | rsc.org |

3-Hydroxy-5-methyl-4H-pyran-4-one and its analogs can influence a variety of intracellular signaling pathways that are central to cellular processes like inflammation, cell survival, and metabolism.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. wikipedia.orgnih.gov Natural compounds are known to target this pathway, offering therapeutic potential in diseases where it is dysregulated, such as cancer. nih.govresearchgate.net

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. While some pyrone derivatives may inhibit NF-κB signaling, Maltol has been observed to sometimes increase the expression of NLRP3 and pro-IL-1β, suggesting a complex and potentially cell-type-dependent regulation of this pathway. nih.gov Caspases, including caspase-1, can also play a complex role in regulating NF-κB signaling. nih.gov

AMPK Pathway: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.gov Its activation can lead to increased glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes. youtube.com Various natural products are known to activate the AMPK signaling pathway, suggesting a potential role for pyranone derivatives in metabolic regulation. nih.govnih.gov

| Pathway | Function | Modulation by Related Compounds | Reference |

|---|---|---|---|

| PI3K/Akt | Cell growth, survival, proliferation | Targeted by various natural products | wikipedia.orgnih.govnih.govresearchgate.net |

| NF-κB | Inflammation, immunity | Complex regulation by Maltol and caspases | nih.govnih.gov |

| AMPK | Cellular energy homeostasis | Activated by various natural products | nih.govyoutube.comnih.gov |

The interaction of small molecules like this compound with enzymes is governed by their structural and conformational properties. The flexibility of a molecule can influence its ability to bind to a target protein and adapt to the binding site. biorxiv.org Conformational analysis and molecular dynamics simulations are computational tools used to study these interactions and predict the binding behavior of ligands. nih.gov Such studies are crucial for understanding the structure-activity relationships of pyranone derivatives and for the rational design of new therapeutic agents.

While direct studies on this compound's effect on chromatin and DNA are limited, related compounds have been investigated for such properties. The ability of certain molecules to interact with DNA and modulate chromatin structure can have significant implications for gene expression and cell fate. This area warrants further investigation for pyranone derivatives.

Modulation of Extracellular Matrix (ECM) Degradation

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The degradation of ECM components is a crucial process in both normal physiological events, such as wound healing, and in pathological conditions.

Certain enzymes, known as proteinases, are capable of degrading the components of the ECM. For instance, studies on the excretory/secretory products of Lucilia sericata (greenbottle fly) larvae, which are used in clinical wound debridement, have identified several classes of proteolytic enzymes. These include serine proteinases (with trypsin-like and chymotrypsin-like activities), aspartyl proteinases, and metalloproteinases. nih.gov In laboratory settings, these larval secretions have been shown to break down key ECM components, including fibrin, fibronectin, laminin, and collagen types I and III. nih.gov The degradation of these macromolecules appears to be primarily carried out by a chymotrypsin-like serine proteinase. nih.gov This enzymatic activity is thought to contribute to the removal of dead tissue and may influence tissue remodeling processes during wound healing. nih.gov

Mechanistic Insights into Biological Activities (excluding clinical efficacy)

This compound and related pyran derivatives have demonstrated anti-inflammatory properties through various mechanisms, primarily by modulating key signaling pathways and suppressing the production of inflammatory mediators. nih.govresearchgate.net

One of the central pathways in inflammation is the nuclear factor-kappaB (NF-κB) signaling cascade. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. frontiersin.org Certain polymethoxyflavones, which share a core pyran structure, have been shown to inhibit the activation of NF-κB. researchgate.net This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By blocking IκBα degradation, the translocation of NF-κB to the nucleus is prevented, thereby downregulating the expression of its target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that produce inflammatory mediators. researchgate.net

The table below summarizes the inhibitory effects of a related polymethoxyflavone, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5-OH-HxMF), on key inflammatory mediators.

| Inflammatory Mediator | Effect of 5-OH-HxMF | Upstream Signaling Pathways Affected |

| iNOS | Inhibition of mRNA and protein expression | NF-κB, STAT3, ERK1/2, p38 MAPK, PI3K/Akt |

| COX-2 | Inhibition of mRNA and protein expression | NF-κB, STAT3, ERK1/2, p38 MAPK, PI3K/Akt |

| NF-κB | Inhibition of nuclear translocation and DNA binding | IκBα, ERK1/2, p38 MAPK, PI3K/Akt |

| STAT3 | Inhibition of phosphorylation and nuclear translocation | Not specified |

The antioxidant activity of this compound and its derivatives is a well-documented aspect of their biological profile. researchgate.net This activity stems from their ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a variety of diseases when produced in excess. mdpi.com The primary mechanisms behind their antioxidant effects include free radical scavenging and the chelation of metal ions that can catalyze the formation of free radicals. nih.gov

Free Radical Scavenging:

The core structure of this compound, particularly the presence of hydroxyl groups, is crucial for its free radical scavenging ability. nih.govrsc.org The unstable enol structure within the molecule is a key factor in its antioxidant activity. nih.govrsc.org Studies have shown that the hydroxyl group at the olefin position plays a more significant role in this activity compared to other positions. nih.govrsc.org The introduction of protecting groups to these free hydroxyls has been found to decrease their reducing abilities. nih.govrsc.org

The compound and its derivatives have been evaluated for their ability to scavenge various free radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and the galvinoxyl radical. nih.govrsc.orgresearchgate.net Research indicates that one molecule of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related compound, can scavenge two free radicals, suggesting a potent antioxidant capacity. nih.govresearchgate.net This is in contrast to some of its derivatives which can only scavenge one free radical. nih.govresearchgate.net

The table below presents the radical scavenging activity of some 4H-pyran derivatives against the DPPH radical.

| Compound | Scavenging Potency at 1 mg/mL (%) |

| 4g | 90.50 |

| 4j | 88.00 |

| 4l | 70.20 |

| 4m | 69.00 |

| 4d | 65.25 |

| Butylated Hydroxytoluene (BHT) | 95.30 |

Data sourced from a study on various 4H-pyran derivatives. nih.gov

Metal-catalyzed Free Radical Prevention:

In addition to directly scavenging free radicals, antioxidants can also prevent their formation by chelating metal ions. nih.gov While the direct metal-chelating ability of this compound is not extensively detailed in the provided context, the general antioxidant mechanisms of such compounds often involve this action. nih.gov

The antimicrobial properties of pyran derivatives have been investigated, with studies pointing towards mechanisms that involve damage to the microbial cell wall and synergistic effects when used in combination with other agents. nih.govnih.gov

The bacterial cell wall is a vital structure that maintains cell integrity and is a primary target for many antimicrobial drugs. frontiersin.orglumenlearning.com Several classes of antibiotics function by inhibiting the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis. lumenlearning.comoregonstate.education While the specific interactions of this compound with the cell wall are not fully elucidated, the broader class of pyran derivatives has shown activity against various bacteria. nih.govnih.gov For instance, certain 4H-pyran derivatives have demonstrated inhibitory effects against Gram-positive bacteria. nih.gov It is plausible that their mode of action involves interference with cell wall synthesis or integrity, a common mechanism for antibacterial agents. frontiersin.orgnih.gov

The combination of antimicrobial agents can sometimes lead to a synergistic effect, where the combined activity is greater than the sum of their individual effects. nih.gov While specific studies detailing the synergistic effects of this compound with other co-agents are not available in the provided information, this is a recognized strategy in antimicrobial chemotherapy to enhance efficacy and combat resistance. nih.gov The potential for pyran derivatives to act synergistically with other antibiotics warrants further investigation.

Mechanisms in Anti-aging and Neuroprotection Animal Models

Direct studies on the anti-aging and neuroprotective mechanisms of this compound in animal models are not available in the current body of scientific literature. However, research on a structurally related derivative, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), provides insights into the potential neuroprotective mechanisms of the 4H-pyran-4-one scaffold.

In a mouse model of Alzheimer's disease induced by fibrillar amyloid-β, the D30 derivative demonstrated significant neuroprotective effects. The proposed mechanisms of action for this derivative include:

Reduction of Amyloid-β Deposition: D30 was found to promote the clearance of fibrillar amyloid-β from the hippocampus and cortex of the brain. nih.gov

Suppression of Neuroinflammation: The compound inhibited the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation in Alzheimer's disease. nih.gov

Inhibition of Oxidative Stress: D30 was shown to suppress oxidative stress in the brain, a critical factor in neuronal damage. nih.gov

Synaptic Protection: The derivative reversed the loss of dendritic spines and the expression of synaptic proteins induced by fibrillar amyloid-β. nih.gov

Modulation of Galectin-3: D30 was observed to block the increase in galectin-3 expression, a protein implicated in neuroinflammation. nih.gov

These findings suggest that compounds based on the 3-hydroxy-4H-pyran-4-one structure may exert neuroprotective effects through a multi-target approach involving anti-inflammatory, antioxidant, and anti-amyloidogenic pathways.

Mechanisms in Organ Protection Animal Models (e.g., Nephroprotection, Hepatoprotection)

While specific studies on the nephroprotective and hepatoprotective mechanisms of this compound in animal models are limited, research on related pyran-4-one derivatives indicates potential organ-protective activities.

A review of 4H-pyran derivatives has highlighted their potential for anti-hepatotoxic effects. benthamdirect.comresearcher.lifeeurekaselect.com More specifically, a study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with a similar core structure, has demonstrated hepatoprotective effects against carbon tetrachloride (CCl4)-induced liver injury. The protective mechanism is attributed to the antioxidant properties of DDMP, which helps to mitigate the oxidative stress induced by CCl4. nih.gov

Currently, there is a lack of published research investigating the nephroprotective mechanisms of this compound or its closely related derivatives in animal models.

Antiproliferative Mechanisms of Metal Complexes (e.g., Apoptosis Induction)

The 3-hydroxy-4-pyrone scaffold, present in this compound, is recognized for its effective metal-chelating properties. This has led to the investigation of its metal complexes for various therapeutic applications, including as antiproliferative agents. While specific studies on the metal complexes of this compound are not extensively detailed, the general mechanisms of related 3-hydroxy-4-pyrone metal complexes have been explored.

The antiproliferative activity of these metal complexes is often linked to the induction of apoptosis in cancer cells. The proposed mechanisms include:

Inhibition of Cyclin-Dependent Kinases (CDKs): Some 4H-pyran derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle. By inhibiting CDK2, these compounds can block the proliferation of cancer cells. mdpi.com

Induction of Caspase-3 Activity: Activation of caspase-3, a critical executioner caspase in the apoptotic pathway, has been observed in cancer cells treated with pyran derivatives. mdpi.com

Modulation of Apoptotic Genes: Studies on related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyranone (DDMP) have shown that they can suppress anti-apoptotic genes such as Bcl-2, while inducing the expression of pro-apoptotic genes like Bax. ymdb.ca This shift in the balance of apoptotic regulators pushes the cell towards programmed cell death.

Inhibition of NF-κB: DDMP has also been found to inhibit the transcription factor NF-κB, which is involved in promoting cell survival and proliferation. Inhibition of NF-κB leads to the downregulation of its target anti-apoptotic genes, thereby promoting apoptosis. ymdb.ca

A study on new water-soluble tungstenocene derivatives with 3-hydroxy-4-pyrone ligands, including maltol (3-hydroxy-2-methyl-4H-pyran-4-one), demonstrated higher antiproliferative action on colon and breast cancer cell lines compared to the parent tungstenocene dichloride. nih.gov This suggests that the pyrone ligand enhances the cytotoxic activity of the metal complex. nih.gov

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts

Influence of Structural Parameters on Molecular Mechanisms

Structure-activity relationship (SAR) studies on 3-hydroxy-4-pyrone derivatives have provided insights into how specific structural features influence their biological activities.

For antiproliferative activity , the substitution pattern on the pyrone ring has been shown to be critical. In a study of 5-amido-3-hydroxy-4-pyrones as matrix metalloproteinase (MMP) inhibitors, it was found that the position of substituents dramatically affects their inhibitory potency. researchgate.net This suggests that the conformation of the inhibitor within the enzyme's active site is dictated by the arrangement of functional groups on the pyrone ring. researchgate.net

In the context of antioxidant activity , the presence and position of hydroxyl groups are key determinants. For flavonoids, which can contain pyran-like rings, the antioxidant capacity is significantly enhanced by the presence of a catechol (ortho-dihydroxy) group on the B-ring. nih.gov A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) derivatives revealed that the hydroxyl group at the olefinic position has a remarkable impact on its antioxidant activity, indicating that the unstable enol structure is a key factor. rsc.org Protecting this hydroxyl group leads to a decrease in reducing ability. rsc.org

Regarding antimicrobial activity , the nature of substituents on the 3-hydroxy-4-pyrone core influences both the potency and spectrum of activity. For example, in a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamides, the introduction of a 4'-methylcoumarin-7-yl group resulted in a compound with higher antibacterial activity against S. aureus, E. faecalis, and E. coli compared to other derivatives. researchgate.net This highlights the importance of the appended functionalities in determining the antimicrobial efficacy.

Advanced Analytical Method Development

Electrochemical Sensing and Determination Methodologies

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive compounds like 3-Hydroxy-5-methyl-4H-pyran-4-one, which possesses antioxidant properties. The development of these sensors often involves the modification of electrode surfaces to enhance their selectivity and sensitivity.

While specific studies on the electrochemical detection of this compound are not extensively documented, research on the analysis of other antioxidant compounds provides a strong basis for the development of suitable modified electrodes. The primary goal of modifying an electrode is to improve its electrocatalytic activity, increase the surface area for reaction, and enhance the electron transfer kinetics.

Various materials have been successfully employed to modify electrodes for the detection of antioxidants. These include, but are not limited to, carbon-based nanomaterials (e.g., carbon nanotubes, graphene), metal nanoparticles, and conductive polymers. For instance, the integration of nanomaterials into electrochemical sensors has been shown to significantly improve their performance, including sensitivity, stability, and selectivity. The unique properties of these materials, such as high surface area and excellent conductivity, facilitate the electrochemical reactions of the target analyte.

In the context of detecting phenolic antioxidants, which share structural similarities with this compound, modified electrodes have demonstrated considerable success. These sensors often operate based on the oxidation of the hydroxyl group on the aromatic ring. The development of a specific sensor for this compound would likely involve the selection of a modifier that exhibits a high affinity and catalytic effect towards the pyranone structure.

The performance of an electrochemical sensor is highly dependent on the optimization of various experimental parameters. These parameters influence the sensitivity, selectivity, and reproducibility of the analytical method. Key parameters that require careful optimization include:

pH of the Supporting Electrolyte: The pH of the solution can significantly affect the electrochemical behavior of the analyte, particularly for compounds with acidic or basic functional groups. The oxidation potential and peak current can vary with pH, and the optimal pH needs to be determined to achieve the best sensor response.

Scan Rate: In voltammetric techniques, the scan rate affects the peak current and can provide insights into the reaction mechanism (e.g., whether it is diffusion-controlled or adsorption-controlled).

Accumulation Potential and Time: For stripping voltammetry techniques, the potential and time applied to pre-concentrate the analyte on the electrode surface are critical for enhancing the detection signal.

Pulse Parameters: In pulse voltammetry techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), the pulse amplitude, pulse width, and step potential must be optimized to maximize the signal-to-noise ratio.

The following table summarizes typical electrochemical parameters that are optimized in the development of voltammetric methods for the determination of organic compounds.

| Parameter | Typical Range | Purpose of Optimization |

| pH | 2 - 10 | To find the pH at which the highest and most stable signal is obtained. |

| Scan Rate (mV/s) | 10 - 200 | To study the kinetics of the electrode reaction and enhance peak currents. |

| Accumulation Potential (V) | -1.0 to +1.0 | To select a potential that allows for efficient pre-concentration of the analyte. |

| Accumulation Time (s) | 30 - 300 | To determine the time required for sufficient analyte accumulation to achieve low detection limits. |

| Pulse Amplitude (mV) | 10 - 100 | To improve the sensitivity of pulse voltammetric measurements. |

By systematically optimizing these parameters, it is possible to develop a highly sensitive and selective electrochemical method for the determination of this compound.

Chromatographic Separation Techniques for Research Applications

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, which may exist in complex matrices or with its isomers, chromatographic separation is essential for accurate analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

Research on related pyranone compounds provides valuable insights into the development of chromatographic methods for this compound. For instance, the analysis of "4H-Pyran-4-one, 3-hydroxy-" has been demonstrated using reverse-phase HPLC. sielc.com This technique separates compounds based on their polarity.

A typical reverse-phase HPLC method for a pyranone derivative might involve the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water |

| Additive | Phosphoric acid or formic acid (for MS compatibility) |

| Detection | UV or Mass Spectrometry (MS) |

The separation of isomers is a particularly important application of chromatography, as isomers often exhibit different biological activities. rotachrom.comyoutube.comosti.gov The separation of positional isomers of pyranone compounds has been achieved using gas chromatography. fao.org Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of isomeric compounds, such as urolithin glucuronides. nih.gov

The following table provides an example of a gradient elution program that could be adapted for the HPLC separation of pyranone compounds.

| Time (min) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile with 0.1% Formic Acid) |

| 0 | 95 | 5 |

| 10 | 60 | 40 |

| 15 | 10 | 90 |

| 20 | 10 | 90 |

| 21 | 95 | 5 |

| 25 | 95 | 5 |